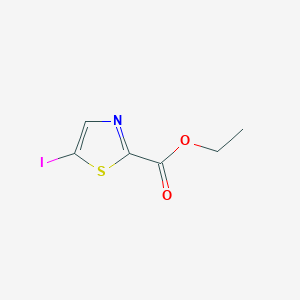

Ethyl 5-iodo-1,3-thiazole-2-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 5-iodo-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO2S/c1-2-10-6(9)5-8-3-4(7)11-5/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMMYMFAREZBJOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(S1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1500358-48-4 | |

| Record name | ethyl 5-iodo-1,3-thiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Actividad Biológica

Ethyl 5-iodo-1,3-thiazole-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C6H6INO2S

- Molecular Weight : 283.09 g/mol

- CAS Number : 1500358-48-4

- Purity : Typically 95% .

Biological Activities

This compound exhibits a range of biological activities, primarily due to its ability to interact with various biological targets. Notable activities include:

-

Antimicrobial Activity :

- This compound has shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies report that derivatives of thiazole exhibit minimum inhibitory concentration (MIC) values ranging from 1.56 to 6.25 μg/mL against strains such as Escherichia coli and Staphylococcus aureus .

- It inhibits the activity of UDP-N-acetylmuramate/L-alanine ligase, an enzyme critical for bacterial cell wall synthesis .

- Anticancer Potential :

- Anti-inflammatory Effects :

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts by binding to the active sites of various enzymes, leading to their inhibition. For example, it forms stable complexes with bacterial enzymes that are crucial for cell wall synthesis .

- Cell Signaling Modulation : It influences key signaling pathways by modulating protein kinases and other signaling molecules, which are essential for regulating cell growth and apoptosis .

Research Findings

Several studies have investigated the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against multiple bacterial strains. The results indicated a strong inhibitory effect on both Gram-positive and Gram-negative bacteria, particularly showing effectiveness against E. coli with an IC50 value of 5.3 μM for ecKAS III enzyme inhibition.

Case Study 2: Anticancer Activity

In a separate study focusing on cancer cell lines, the compound exhibited selective cytotoxicity at varying concentrations. The findings suggest that it could serve as a lead compound for developing new anticancer agents.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 5-iodo-1,3-thiazole-2-carboxylate serves as a versatile scaffold in the development of pharmaceuticals. Its derivatives have been investigated for various biological activities:

- Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from this compound have shown efficacy against a range of bacterial and fungal pathogens .

- Anticancer Properties : Studies have demonstrated that thiazole derivatives can inhibit cancer cell proliferation. This compound has been explored for its potential to target specific cancer pathways, making it a candidate for further development in oncology .

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of thiazole derivatives. The results showed that compounds similar to this compound inhibited tumor growth in vitro and in vivo models, suggesting a promising avenue for cancer treatment .

Synthetic Organic Chemistry

The compound is utilized as an intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for producing more complex molecules:

- Synthesis of Heterocycles : this compound can be employed in the synthesis of other heterocyclic compounds through cyclization reactions .

- Functionalization : The iodine atom in the structure allows for nucleophilic substitution reactions, enabling the introduction of diverse functional groups into the thiazole ring .

Synthetic Pathways

The following table summarizes key synthetic pathways involving this compound:

Agrochemical Development

In agriculture, thiazole derivatives are being explored for their potential as fungicides and herbicides:

- Fungicidal Activity : Compounds derived from this compound have shown promise as effective fungicides against crop pathogens .

Case Study: Fungicidal Efficacy

Research published in Pesticide Science highlighted the effectiveness of thiazole-based fungicides derived from this compound in controlling fungal diseases in crops such as wheat and corn. The study reported significant reductions in disease incidence and improved crop yields when these compounds were applied .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Thiazole Derivatives

The following table summarizes key structural analogs of ethyl 5-iodo-1,3-thiazole-2-carboxylate, highlighting differences in substituents, molecular properties, and applications:

Key Research Findings and Comparative Analysis

Reactivity and Functionalization

- The iodine atom in this compound facilitates cross-coupling reactions, whereas brominated analogs require palladium catalysts for similar transformations .

- Trifluoromethyl-substituted derivatives (e.g., ethyl 4-(trifluoromethyl)-1,3-thiazole-2-carboxylate) exhibit enhanced resistance to oxidative degradation compared to iodinated or brominated analogs .

Q & A

Basic Questions

Q. What are the common synthetic routes for Ethyl 5-iodo-1,3-thiazole-2-carboxylate?

- Methodological Answer : Synthesis typically involves cyclocondensation of α-halo carbonyl compounds with thiourea derivatives. For example, reacting ethyl 2-chloroacetate with 5-iodo-1,3-thiazole-2-carboxamide under acidic reflux conditions (e.g., acetic acid). Purification is achieved via column chromatography using silica gel and ethyl acetate/hexane gradients. Similar methods are adapted from Scheme 2 in thiazole-indole derivative syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms substituent positions and ester group integrity. The iodine atom induces distinct deshielding effects on adjacent protons.

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thiazole ring vibrations (C-S, ~650 cm⁻¹).

- Mass Spectrometry : ESI-MS or EI-MS validates molecular weight (e.g., m/z 313.1 for C₇H₆INO₂S).

- X-ray Crystallography : Definitive structural confirmation using SHELXL for refinement and ORTEP-3 for visualization .

Q. How reactive is the thiazole ring in this compound toward nucleophilic substitution?

- Methodological Answer : The electron-deficient thiazole ring undergoes nucleophilic substitution at the 2- and 5-positions. The iodine substituent enhances electrophilicity at C-5, enabling Suzuki coupling or halogen exchange reactions. Kinetic studies require monitoring via HPLC or TLC with iodine-specific visualization .

Advanced Research Questions

Q. How does the iodo substituent influence crystal packing and intermolecular interactions?

- Methodological Answer : The iodine atom participates in halogen bonding (C–I···N/O), influencing crystal packing. Graph set analysis (e.g., Etter’s rules) categorizes hydrogen-bonding motifs like or . Software such as Mercury visualizes these interactions, while Hirshfeld surface analysis quantifies contact contributions .

Q. What challenges arise in refining the crystal structure of iodinated thiazole derivatives?

- Methodological Answer : High electron density from iodine causes absorption effects, requiring empirical corrections (e.g., SADABS in SHELXL). Structure validation tools (PLATON, CheckCIF) assess geometric outliers and twinning risks. Disorder in the ethyl ester group may necessitate constrained refinement .

Q. Can hydrogen bonding patterns predict solubility or stability of this compound?

- Methodological Answer : Hydrogen bond donor/acceptor capacity (e.g., ester carbonyl) correlates with solubility in polar aprotic solvents. Stability under hygroscopic conditions is assessed via dynamic vapor sorption (DVS) and correlated with hydrogen-bonding network robustness from crystallographic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.